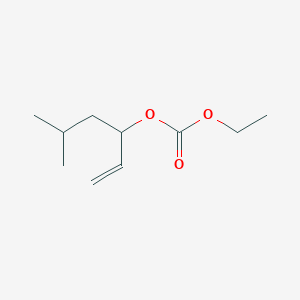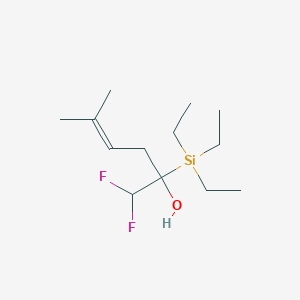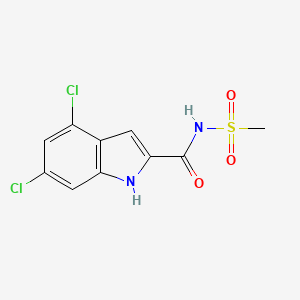![molecular formula C48H32 B12602758 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene CAS No. 873224-55-6](/img/structure/B12602758.png)
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its efficient blue fluorescent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acids and halides are used under palladium-catalyzed conditions to form the desired biphenyl structures. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Widely used in the production of OLEDs due to its efficient blue fluorescent properties.
Mecanismo De Acción
The mechanism of action of 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene involves its interaction with specific molecular targets and pathways. In OLEDs, the compound functions by emitting blue light when an electric current passes through it. This is achieved through the excitation and subsequent relaxation of electrons within the molecule, leading to the emission of photons .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Another compound used in OLEDs but with different emission properties.
Anthracene: A simpler aromatic compound with applications in organic electronics.
Naphthalene Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene is unique due to its specific structural arrangement, which imparts efficient blue fluorescent properties. This makes it particularly valuable in the development of high-performance OLEDs .
Propiedades
Número CAS |
873224-55-6 |
|---|---|
Fórmula molecular |
C48H32 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
9-[6-(3,5-diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene |
InChI |
InChI=1S/C48H32/c1-4-14-33(15-5-1)40-30-41(34-16-6-2-7-17-34)32-42(31-40)38-25-24-37-29-39(27-26-36(37)28-38)48-45-22-12-10-20-43(45)47(35-18-8-3-9-19-35)44-21-11-13-23-46(44)48/h1-32H |
Clave InChI |
BDBUZEZAMVFTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


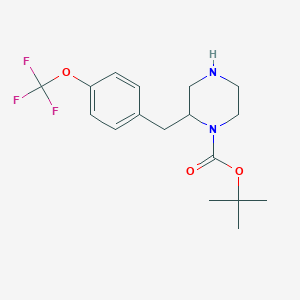
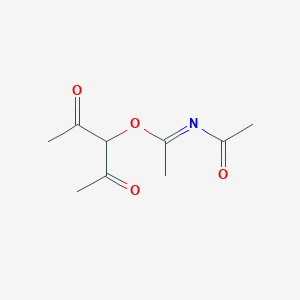

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

